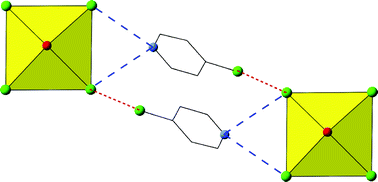Utilizing hydrogen bonds and halogen–halogen interactions in the design of uranyl hybrid materials†
Dalton Transactions Pub Date: 2011-12-09 DOI: 10.1039/C2DT11985D
Abstract
Reactions of the uranyl

Recommended Literature
- [1] Channel-length dependence of particle diffusivity in confinement†
- [2] BSA-encapsulated cyclometalated iridium complexes as nano-photosensitizers for photodynamic therapy of tumor cells†
- [3] Carbon nanopore and anchoring site-assisted general construction of encapsulated metal (Rh, Ru, Ir) nanoclusters for highly efficient hydrogen evolution in pH-universal electrolytes and natural seawater†
- [4] Bromination and increasing the molecular conjugation length of the non-fullerene small-molecule acceptor based on benzotriazole for efficient organic photovoltaics†
- [5] Broadband transparency with all-dielectric metasurfaces engraved on silicon waveguide facets: effect of inverted and extruded features based on Babinet's principle
- [6] British Standards Institution
- [7] Building with bubbles: the formation of high surface area honeycomb-like films via hydrogen bubble templated electrodeposition
- [8] Behaviour of dimeric methylrhenium(vi) oxides in the presence of hydrogen peroxide and its consequences for oxidation catalysis
- [9] Atomic oxygen effects on silvered polyimide films and their surface modification by poly(siloxane amic acid) ammonium salts
- [10] Branched CNT@SnO2 nanorods@carbon hierarchical heterostructures for lithium ion batteries with high reversibility and rate capability†










